2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C30H28FN7O3S and its molecular weight is 585.66. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis and Insecticidal Assessment:
- Innovative heterocycles incorporating a thiadiazole moiety have been synthesized for use as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These compounds, through their structural diversity and biological activity, indicate the potential of similar compounds in pest control applications (Fadda et al., 2017).
Antimicrobial Activity:
- Novel N-(Phenyl, Benzyl, Hetaryl)-2-([1,2,4]Triazolo[1,5-c]Quinazolin-2-ylthio)Acetamides have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents (Antypenko et al., 2017).
Antihistaminic Agents:
- The synthesis and pharmacological investigation of novel triazoloquinazolinones as a new class of H1-antihistaminic agents demonstrate the therapeutic potential of these compounds in medical research, particularly in the development of new treatments for allergic reactions (Alagarsamy et al., 2007).
Antitumor Activity:
- Certain 3-benzyl-substituted-4(3H)-quinazolinones have been designed, synthesized, and evaluated for their in vitro antitumor activity, showing promising results against various cancer cell lines. This indicates the potential role of similar complex heterocyclic compounds in cancer research and drug development (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN7O3S/c1-17-9-10-19(13-21(17)31)33-28(39)16-42-30-34-23-15-26(41-4)25(40-3)14-20(23)29-35-27(36-38(29)30)11-12-37-18(2)32-22-7-5-6-8-24(22)37/h5-10,13-15H,11-12,16H2,1-4H3,(H,33,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQFOOWAZJGPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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